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molecular formula C15H14OS2 B1267782 Bis(4-methylsulfanylphenyl)methanone CAS No. 63084-99-1

Bis(4-methylsulfanylphenyl)methanone

Cat. No. B1267782
M. Wt: 274.4 g/mol
InChI Key: ZBIAQUSSQDJCSS-UHFFFAOYSA-N
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Patent
US06919353B2

Procedure details

A solution of bis-(4-methylsulfanyl-phenyl)-methanol from Step 1 (1.0 g, 3.6 mmol) and MnO2 (3 g, 35 mmol) in CH2Cl2 (30 mL) was stirred at 21° C. for 18 h. The resulting mixture was filtered through a pad of celite and concentrated. Purification by flash chromatography (eluting with hexane/ethyl acetate, 85:15) provided the bis-(4-methylsulfanyl-phenyl)-methanone compound.
Name
bis-(4-methylsulfanyl-phenyl)-methanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([S:17][CH3:18])=[CH:13][CH:12]=2)[OH:10])=[CH:5][CH:4]=1>C(Cl)Cl.O=[Mn]=O>[CH3:18][S:17][C:14]1[CH:13]=[CH:12][C:11]([C:9]([C:6]2[CH:7]=[CH:8][C:3]([S:2][CH3:1])=[CH:4][CH:5]=2)=[O:10])=[CH:16][CH:15]=1

Inputs

Step One
Name
bis-(4-methylsulfanyl-phenyl)-methanol
Quantity
1 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)SC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash chromatography (eluting with hexane/ethyl acetate, 85:15)

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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